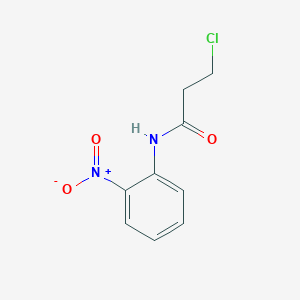

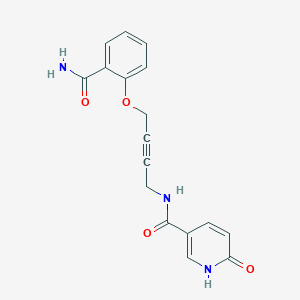

ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of pyrazole compounds, such as the one , often involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Applications De Recherche Scientifique

Heterocyclic Synthesis

Heterocyclic Compounds Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the compound , have been prepared and their reactivity towards various active methylene reagents has been studied. This reactivity leads to the formation of pyran, pyridine, and pyridazine derivatives, indicating a versatile approach to heterocyclic synthesis (Mohareb et al., 2004).

Coordination Polymers

Metal Coordination Polymers

The synthesis and structural diversity of d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been explored. These studies have yielded chiral and achiral coordination polymers with potential applications in materials science (Cheng et al., 2017).

Molecular Electronics and Fluorescence

DFT Study and Bioactivity

Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a compound structurally similar to the one , has been synthesized and analyzed for its purity and structure through various spectroscopic methods. Its crystal structure was determined, and the molecule was studied using density functional theory (DFT) calculations to provide insights into physical and chemical properties, which could have implications in molecular electronics and fluorescence (Zhao & Wang, 2023).

Corrosion Inhibition

Industrial Applications

Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been prepared and characterized for their corrosion inhibition properties on mild steel, useful for industrial pickling processes. This research signifies the potential of such compounds in corrosion prevention (Dohare et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-methyl-5-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-6-21-15(20)13-8(2)7-11(22-13)16-14(19)12-9(3)17-18(5)10(12)4/h7H,6H2,1-5H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKJEYPDFTYKIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N(N=C2C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)

![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)